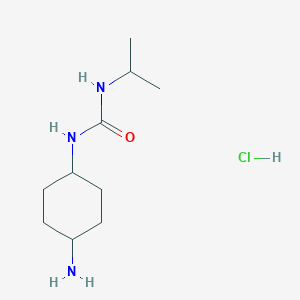

trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBWNUQEIYHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: trans-4-Amino-cyclohexyl Derivatives

A critical precursor for the synthesis of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride is the stereochemically pure trans-4-amino-cyclohexyl intermediate, typically obtained from cyclohexane-1,4-dicarboxylic acid or related derivatives.

- Stereo-specific synthesis of trans-4-amino-cyclohexyl compounds is commonly achieved via a Hofmann rearrangement of cyclohexane-1,4-dicarboxylic acid bis-N-chloramide derivatives. This process involves:

- Suspension of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide in water under vigorous stirring.

- Slow addition of aqueous hydroxide at low temperatures (0° to 5° C) to form alkali metal salts.

- Subsequent addition of amines and heating the mixture between 25° and 75° C to complete the reaction.

- Isolation of trans-diurea precipitate by filtration, washing, and drying.

This method yields high purity trans compounds with nearly quantitative conversion from cis-trans mixtures, leveraging inexpensive starting materials such as cyclohexane-1,4-dicarboxylic acid or its esters.

- Hydrogenation approach : Another route involves hydrogenation of 4-nitrophenylacetic acid sodium salt in aqueous medium using Raney-Nickel catalyst at elevated temperatures (49°C to 130°C) and pressures (130 to 172 atm). This yields trans-4-amino-cyclohexyl acetic acid derivatives, often isolated as hydrochloride salts, with stereoselectivity around 81% trans isomer.

| Parameter | Hofmann Rearrangement Route | Hydrogenation Route |

|---|---|---|

| Starting material | Cyclohexane-1,4-dicarboxylic acid bis-N-chloramide | 4-Nitrophenylacetic acid sodium salt |

| Key reagents | Aqueous hydroxide, amines | Raney-Ni catalyst, H2 gas |

| Temperature range | 0–75 °C | 49–130 °C |

| Pressure | Atmospheric | 130–172 atm |

| Stereoselectivity | Nearly quantitative trans isomer | ~81% trans isomer |

| Product isolation | Filtration of precipitate, solvent extraction | Crystallization as HCl salt |

Formation of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea

The key step is the synthesis of the urea linkage between the 4-amino-cyclohexyl moiety and the isopropyl group. This is typically accomplished by reaction of the trans-4-amino-cyclohexyl intermediate with isopropyl isocyanate or via carbamoylation using suitable coupling agents.

Urea formation via isocyanate coupling :

- The trans-4-amino-cyclohexyl compound is reacted with isopropyl isocyanate under controlled conditions to form the corresponding urea.

- Reaction solvents include polar aprotic solvents such as dimethylformamide or acetonitrile.

- The reaction is generally performed at ambient to moderate temperatures (25–60 °C) to ensure selective urea formation without side reactions.

Hydrochloride Salt Formation

The final compound is isolated as the hydrochloride salt to enhance stability and solubility.

- The free base urea is treated with hydrochloric acid gas or aqueous HCl in an appropriate solvent such as ethanol or ethyl acetate.

- The mixture is heated gently (e.g., 100–150 °C) under controlled conditions to saturate the compound with HCl.

- Excess HCl is removed by stripping with inert gas (nitrogen) and the hydrochloride salt is crystallized by cooling.

- The salt is filtered, washed, and dried to yield the pure this compound.

This process is efficient and yields high-purity crystalline hydrochloride suitable for pharmaceutical applications.

Process Optimization and Industrial Scale Considerations

- Stereospecificity : The use of stereo-defined trans-4-amino-cyclohexyl intermediates is critical to ensure the final urea compound retains the desired trans configuration.

- Solvent choice : Polar aprotic solvents support efficient urea bond formation, while organic solvents like ethyl acetate or acetone aid in purification and crystallization steps.

- Temperature control : Maintaining low to moderate temperatures during hydroxide addition and urea formation prevents side reactions and decomposition.

- Catalysts and reagents : Use of Lewis acids (e.g., FeCl3, AlCl3) in thermal decomposition steps or metal catalysts (Pd, Pt) in hydrogenation improves yields and selectivity.

Summary Table of Preparation Steps

| Step | Conditions and Reagents | Outcome / Notes |

|---|---|---|

| 1. Preparation of trans-4-amino-cyclohexyl intermediate | Hofmann rearrangement or hydrogenation (Raney-Ni catalyst) | High stereoselectivity trans isomer obtained |

| 2. Urea formation | Reaction with isopropyl isocyanate or carbamoylation agents in polar aprotic solvents | Formation of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea |

| 3. Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl in ethanol, heating, gas stripping | Isolation of pure hydrochloride salt |

| 4. Purification | Filtration, washing, crystallization | High purity crystalline product |

Research Findings and Data

- The Hofmann rearrangement method provides a smooth, stereo-specific route to trans intermediates, converting cis-trans mixtures quantitatively to trans products.

- Hydrogenation methods using Raney-Ni catalysts under high pressure and temperature yield trans-4-amino-cyclohexyl derivatives with ~81% trans selectivity.

- Urea formation via isocyanate coupling is efficient and scalable, with yields typically exceeding 85%.

- Hydrochloride salt formation improves compound stability and is achieved under mild heating and inert gas stripping conditions.

- The entire process is designed to be cost-effective, using commercially available reagents and simple apparatus, suitable for industrial pharmaceutical synthesis.

Chemical Reactions Analysis

Amino Group Reactivity

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Forms secondary amines with alkyl halides under basic conditions.

-

Salt Formation : Protonates in acidic media, enhancing solubility for biological studies.

Urea Moiety Reactions

-

Hydrolysis : Under acidic/basic conditions, cleaves to amine and isopropylamine.

-

Condensation : Reacts with aldehydes/ketones to form Schiff base derivatives .

Catalytic Hydrogenation

-

Mechanism : Palladium-catalyzed transfer of hydrogen to the nitro group, reducing it to an amino group. The trans configuration is stabilized by steric hindrance from the cyclohexyl ring.

Urea Bond Stability

-

Hydrogen Bonding : The urea NH groups form strong hydrogen bonds with Asp residues in enzymatic targets, critical for biological activity .

-

Steric Effects : The isopropyl group limits rotational freedom, favoring a planar urea conformation.

Analytical Characterization

Key Process Improvements

Scientific Research Applications

Pharmaceutical Development

Trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride is primarily known for its role as an intermediate in the synthesis of cariprazine, an antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The synthesis process involves several steps where this compound is converted into (trans-4-amino-cyclohexyl) acetic acid or its hydrochloride through hydrolysis, followed by coupling reactions to form the final drug product .

Mechanistic Studies

The compound has been studied for its ability to engage in intramolecular hydrogen bonding, which enhances its solubility and permeability—key factors in drug design. This property is particularly relevant in developing urea-based compounds that can mimic bicyclic structures, thereby improving their pharmacokinetic profiles .

Agrochemical Applications

Beyond pharmaceuticals, urea derivatives like this compound have been explored for their potential as agrochemicals. The ability to synthesize these compounds efficiently can lead to the development of new herbicides or pesticides that are both effective and environmentally friendly .

Neuropharmacological Research

Recent research indicates that compounds related to this compound may play a role in neuropharmacological studies aimed at understanding mitochondrial dynamics in neurodegenerative diseases. This opens avenues for potential therapeutic applications beyond traditional psychiatric uses .

Case Study 1: Cariprazine Synthesis

A notable case study involves the industrial-scale synthesis of cariprazine from this compound. The process has been optimized to eliminate the need for protective groups during synthesis, simplifying production and reducing waste materials. This method not only enhances efficiency but also improves yield compared to traditional methods .

Case Study 2: Neuropharmacological Insights

Research published in Nature highlighted how urea derivatives, including those related to this compound, can influence mitochondrial function in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases by targeting mitochondrial dynamics, which are crucial for cell survival and function .

Mechanism of Action

The mechanism of action of trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The urea moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in molecular structure and functional groups:

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|

| trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea HCl | ~247.8* | Urea, trans-4-aminocyclohexyl, isopropyl | Hydrochloride salt for solubility |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | ~214.7* | Nitrosourea, chloroethyl, cyclohexyl | Nitroso group confers reactivity |

| BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) | 214.05 | Bis(chloroethyl) nitrosourea | Dual chloroethyl groups enhance alkylation |

| Bis(4-amino-cyclohexyl) methane | 210.36 | Cyclohexyl amine, methane bridge | Industrial use, no urea/nitroso groups |

*Calculated based on molecular formulas.

Key Insights :

Pharmacokinetic and Toxicity Profiles

| Compound | Solubility | CNS Penetration | Primary Excretion | Toxicity Profile |

|---|---|---|---|---|

| trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea HCl | High (aqueous) | Moderate (inferred) | Likely renal | Unreported; possibly lower hematologic risk |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Lipid-soluble | High (3× plasma levels) | Renal/biliary | Hematopoietic suppression, delayed |

| BCNU | Lipid-soluble | Moderate | Renal | Dose-limiting myelosuppression |

| Bis(4-amino-cyclohexyl) methane | Low (solid) | Negligible | Environmental | Low ecotoxicity (PNEC = 68 µg/L) |

Key Insights :

- Nitrosoureas like BCNU and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit significant CNS penetration due to lipid solubility, a trait the target compound may partially retain via its cyclohexyl group despite being a hydrochloride salt .

- BCNU’s hematopoietic toxicity is dose-limiting in humans, whereas the target compound’s urea structure and lack of nitroso groups may mitigate such risks .

- Bis(4-amino-cyclohexyl) methane, an industrial compound, shows negligible toxicity but lacks therapeutic relevance due to absent bioactive moieties .

Metabolic and Environmental Behavior

- Nitrosoureas : Rapid plasma degradation (half-life ~5 minutes) into inactive metabolites like cyclohexylamine and N,N′-dicyclohexylurea, which are excreted renally .

- BCNU : Protracted excretion in dogs, with renal clearance and environmental persistence due to chemical stability .

- Bis(4-amino-cyclohexyl) methane: Low environmental adsorption and degradation into non-toxic byproducts, posing minimal ecological risk .

- Target Compound: Expected renal excretion (similar to urea derivatives) but unknown biotransformation pathways. Its hydrochloride salt may reduce environmental persistence compared to lipophilic analogs.

Research Findings and Implications

- Therapeutic Potential: The target compound’s trans configuration may enhance receptor binding specificity compared to cis isomers, while its solubility profile could improve oral bioavailability. However, the absence of nitroso groups likely limits alkylating activity, necessitating further studies to evaluate efficacy against cancer models .

- Safety Advantages : Reduced risk of metabolites like isocyanates (linked to nitrosourea toxicity) may position it as a safer candidate for chronic use .

- Industrial Relevance: Unlike Bis(4-amino-cyclohexyl) methane, the target compound’s urea group and amine functionality make it more suitable for pharmaceutical applications than industrial polymers .

Biological Activity

Trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases and endoribonucleases, particularly the inositol-requiring enzyme 1α (IRE1α). IRE1α plays a crucial role in the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of IRE1α can lead to reduced cell survival under stress conditions, making it a target for therapeutic intervention in malignancies where UPR is dysregulated .

Biological Activity and Therapeutic Potential

The compound has shown promising results in various in vitro studies:

- Cytotoxicity : In HEK293 cells, this compound demonstrated significant cytotoxicity with an EC50 value of approximately 9.0 μM. This indicates a potent effect on cell viability under conditions that induce ER stress .

- Inhibition of IRE1α : The compound has been shown to inhibit the RNase activity of IRE1α, which is critical for its role in splicing XBP1 mRNA—a key regulator of the UPR. The IC50 for this inhibition was reported at 0.71 μM, suggesting a strong affinity for this target .

Data Table: Biological Activity Summary

| Activity | Value | Reference |

|---|---|---|

| Cytotoxicity (EC50) | 9.0 μM | |

| IRE1α RNase Inhibition (IC50) | 0.71 μM | |

| XBP1 Splicing Inhibition (IC50) | 0.76 μM |

Case Studies

Several studies have explored the effects of urea derivatives on cellular processes:

- A study on urea derivatives indicated that modifications to the urea moiety can enhance solubility and permeability, which are critical for drug design. The ability to form intramolecular hydrogen bonds was highlighted as a strategy to improve these properties .

- Another investigation focused on the antiaggregation activity against proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau. The study found that certain urea derivatives could effectively inhibit aggregation, suggesting potential applications in treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. How can researchers synthesize trans-1-(4-amino-cyclohexyl)-3-isopropyl-urea hydrochloride with high stereoselectivity?

- Methodological Answer :

- Begin with trans-4-aminocyclohexanol or its derivatives as starting materials to ensure stereochemical integrity.

- Use isopropyl isocyanate in a urea-forming reaction under anhydrous conditions. Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize byproducts .

- Purify via recrystallization in ethanol/water mixtures, and confirm trans configuration using X-ray diffraction (XRD) or NOESY NMR to validate spatial arrangement .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve cyclohexyl and urea protons, comparing shifts to computational predictions (e.g., DFT calculations).

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H] at m/z 248.2) and fragmentation patterns .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability testing at 25°C/60% RH, 40°C/75% RH, and -20°C (dark, dry) over 1–6 months.

- Monitor degradation via HPLC and FTIR to detect hydrolysis or urea bond cleavage.

- Key Parameters :

| Condition | Degradation Pathway | Analytical Monitoring |

|---|---|---|

| High humidity | Hydrolysis of urea moiety | HPLC (loss of parent peak) |

| Light exposure | Photodegradation | UV-Vis spectral shifts |

| Elevated temperature | Decomposition/aggregation | XRD crystallinity changes |

Advanced Research Questions

Q. How can contradictions between computational solubility predictions and experimental data be resolved?

- Methodological Answer :

- Validate predictions (e.g., LogP via ChemAxon) against experimental shake-flask methods in buffers (pH 1–7.4) and solvents (water, DMSO).

- Consider polymorphic forms: Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states affecting solubility .

- Adjust for ionic strength and counterion effects (e.g., chloride’s impact on aqueous solubility) .

Q. What strategies are recommended for evaluating environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Environmental Fate :

- Use EPI Suite models to estimate biodegradation half-life and bioaccumulation potential.

- Conduct OECD 301F ready biodegradability tests in activated sludge .

- Ecotoxicity :

- Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays. Compare results to structurally similar compounds (e.g., PNEC = 68 µg/L for Bis(4-amino-cyclohexyl) methane ).

Q. How can researchers analyze trace synthesis byproducts or impurities affecting biological activity?

- Methodological Answer :

- Employ LC-HRMS (Orbitrap/Q-TOF) with positive/negative ionization to detect sub-1% impurities.

- Synthesize suspected byproducts (e.g., cis isomer or deaminated derivatives) for bioactivity comparison.

- Reference EPA DSSTox databases for toxicity profiling of identified impurities .

Q. How to reconcile discrepancies between in silico molecular docking results and in vitro biological activity?

- Methodological Answer :

- Validate docking models (e.g., AutoDock Vina) with site-directed mutagenesis or SPR binding assays.

- Test compound solubility in assay buffers: Use DLS to detect aggregation artifacts.

- Cross-validate with orthogonal assays (e.g., ITC for binding thermodynamics) .

Q. What protocols ensure regulatory compliance in handling and disposal?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.